5-Aminoimidazole-4-carboxamide

概要

説明

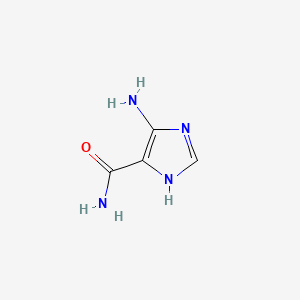

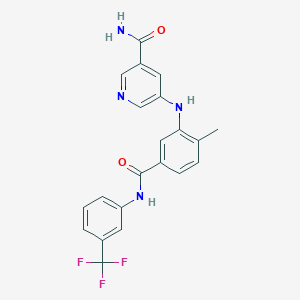

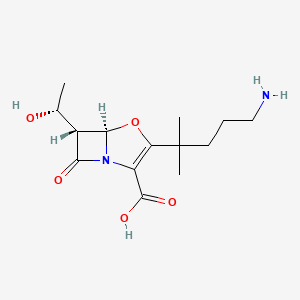

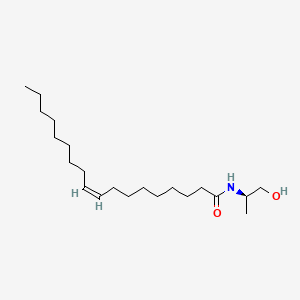

アミノイミダゾールカルボキサミドは、化学式C₄H₆N₄Oを持つ小型分子です。これは、窒素原子を含む五員環であるイミダゾールの誘導体です。この化合物は、核酸の必須成分であるプリンの生合成における中間体としての役割で知られています。アミノイミダゾールカルボキサミドは、その潜在的な治療的用途と様々な生化学的経路を調節する能力のために、科学研究において注目を集めています。

科学的研究の応用

Aminoimidazole carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用機序

アミノイミダゾールカルボキサミドの作用機序は、AMP活性化タンパク質キナーゼ(AMPK)を活性化する能力を伴います。 この活性化は、AMPKの触媒的アルファサブユニットのリン酸化を介して起こり、代謝活性の増加とエネルギー産生をもたらします 。 この化合物は、ヌクレオチド合成や細胞ストレス応答に関与するものを含む、様々な分子標的や経路とも相互作用します .

Safety and Hazards

将来の方向性

5-Aminoimidazole-4-carboxamide has been used clinically to treat and protect against cardiac ischemic injury . It has also been shown as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle . The activation of AMPK is an attractive strategy to enhance glucose transport through increased cell surface GLUT4 content in insulin-resistant skeletal muscle .

生化学分析

Biochemical Properties

5-Aminoimidazole-4-carboxamide interacts with several enzymes, proteins, and other biomolecules. It is capable of stimulating AMP-dependent protein kinase (AMPK) activity . This compound has been used clinically to treat and protect against cardiac ischemic injury . It is also of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the expression of pro-inflammatory cytokines and iNOS in glial cells and macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to stimulate AMP-dependent protein kinase (AMPK) activity . It enters cardiac cells to inhibit adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate only during conditions of myocardial ischemia .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been shown to improve clinical signs and decrease inflammation in the ocular surface of experimental dry eye (EDE), suggesting that it may be used as a therapeutic agent for dry eye disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to improve clinical parameters and inflammatory molecule levels in obese Zucker rats .

Metabolic Pathways

This compound is involved in the generation of inosine monophosphate, a key component of the purine metabolism pathway . It is an analog of adenosine monophosphate (AMP) and can stimulate AMP-dependent protein kinase (AMPK) activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is taken up into cells by adenosine transporters and subsequently phosphorylated by adenosine kinase .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol . It is phosphorylated to AICAR to activate AMPK without changing the levels of the nucleotides .

準備方法

合成経路と反応条件

アミノイミダゾールカルボキサミドの合成は、通常、アミドニトリルの環化を伴います。 一般的な方法の1つは、アミドニトリルのニッケル触媒による環化であり、これはプロト脱金属化、互変異性化、脱水環化を経て、目的の生成物を生成します 。 反応条件は穏やかであり、アリールハライドや芳香族複素環など、様々な官能基に対応できます .

工業生産方法

アミノイミダゾールカルボキサミドの工業生産は、通常、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成を伴います。このプロセスには、効率とスケーラビリティを向上させるために、高度な触媒システムと連続フロー反応器の使用が含まれる場合があります。

化学反応の分析

反応の種類

アミノイミダゾールカルボキサミドは、以下のものを含む様々な化学反応を起こします。

酸化: この化合物は酸化されて異なる誘導体を形成することができます。

還元: 還元反応は、イミダゾール環に結合した官能基を修飾することができます。

置換: 置換反応は、分子に新しい官能基を導入することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の様々な求核剤などがあります。反応条件は、通常、選択的かつ効率的な変換を確保するために、制御された温度とpHレベルを伴います。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸誘導体を生成する可能性があり、置換反応はアルキル基またはアリール基を分子に導入することができます。

科学研究での応用

アミノイミダゾールカルボキサミドは、以下のものを含む幅広い科学研究での応用を持っています。

化学: これは、より複雑な分子の合成におけるビルディングブロックとして、そして様々な有機反応における触媒として使用されます。

生物学: この化合物は、細胞代謝における役割と、エネルギー恒常性の重要な調節因子であるAMP活性化タンパク質キナーゼ(AMPK)を活性化する能力について研究されています.

医学: アミノイミダゾールカルボキサミドは、代謝性疾患、心血管疾患、特定の種類の癌の治療における潜在的な治療的用途を持っています.

産業: これは、医薬品、農薬、その他のファインケミカルの製造に使用されます。

類似化合物との比較

アミノイミダゾールカルボキサミドは、以下のものなどの他のイミダゾール誘導体と類似しています。

AICAリボヌクレオチド: AMPKを活性化するプリン生合成の中間体.

グアニン誘導体: 類似の構造的特徴を持つヌクレオチド代謝に関与する化合物.

アミノイミダゾールカルボキサミドの独自性は、AMPK活性を調節する特定の能力と、様々な疾患における潜在的な治療的用途にあります。

結論

アミノイミダゾールカルボキサミドは、科学研究と工業的な用途において重要な多用途の化合物です。その独特の化学的性質と、重要な生化学的経路を調節する能力により、化学、生物学、医学、産業の分野において貴重なツールとなっています。

特性

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNYTAVYBRSTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059891 | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086445 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

360-97-4 | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoimidazole carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoimidazole carboxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Colahepat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminoimidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-IMIDAZOLE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Y2PDE6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Aminoimidazole-4-carboxamide (AICA) is a cell-permeable adenosine analog that is readily phosphorylated inside the cell to form this compound ribonucleotide (ZMP) [, ]. ZMP acts as an AMP mimetic, activating AMP-activated protein kinase (AMPK) [, ].

- Inhibition of anabolic pathways: This includes suppressing cholesterol synthesis [], fatty acid synthesis [, ], and protein synthesis [].

- Stimulation of catabolic pathways: This includes promoting fatty acid oxidation in skeletal muscle [, ], glucose uptake in skeletal muscle [, ], and hepatic glucose production [].

ANone: While the provided excerpts focus on AICA's biological activity and don't contain detailed spectroscopic data, its basic structural information is as follows:

ANone: The provided research excerpts do not delve into the material compatibility and stability of AICA under various conditions. This information would be crucial for formulating and storing AICA for research or therapeutic use.

A: AICA itself is not a catalyst. Instead, it acts as a prodrug that, once converted to ZMP, indirectly modulates the activity of various enzymes involved in metabolic pathways through AMPK activation [, ].

ANone: The provided excerpts do not offer insights into the stability and formulation of AICA. Further research is needed to determine its stability profile under various conditions and develop optimal formulations to enhance its therapeutic potential.

ANone: The provided research excerpts do not mention specific SHE regulations for AICA. As a research compound, it is crucial to follow general laboratory safety guidelines and handle it with caution.

ANone: While the provided excerpts don't offer a complete PK/PD profile, they do provide some insights:

- Metabolism: AICA is primarily metabolized to AIC (this compound), which is excreted in the urine [, ].

- In vivo activity: Studies in rats show that AICA administered intraperitoneally (i.p.) leads to increased levels of AIC in the urine, suggesting activation of AMPK [].

- Efficacy: Research in rats has shown that both pre- and post-treatment with AICA significantly prolonged survival time following severe hemorrhagic shock, highlighting its potential therapeutic benefit [].

ANone: The provided research excerpts highlight several in vitro and in vivo studies demonstrating AICA's efficacy:

- Cell-based assays: AICA inhibits the growth of various cancer cell lines, including acute myeloid leukemia cells [], anaplastic thyroid cancer cells [], and human tumor cells (KB) [].

- Animal models:

- In rats, AICA stimulated hepatic glucose output and glycogenolysis, even in the presence of high insulin levels [].

- Chronic AICA administration in rats resulted in increased GLUT-4, hexokinase, and glycogen levels in skeletal muscle, mimicking the effects of endurance training [].

- AICA improved random skin flap viability in a rat model, potentially by reducing tissue necrosis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid](/img/structure/B1664825.png)

![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)